Compound Description: N-Cyclohexyl-3-hydroxy-4-methoxybenzamide (C14H19NO3) is an organic compound. Its crystal structure has been determined and reported. []
Relevance: This compound shares the core benzamide structure with 4-Bromo-N-cyclohexyl-2-methoxybenzamide. Both possess a cyclohexyl group attached to the amide nitrogen and a methoxy group at the ortho position of the benzene ring relative to the amide. The key structural difference lies in the substituent at the para position of the benzene ring, where 4-Bromo-N-cyclohexyl-2-methoxybenzamide has a bromine atom while this compound has a hydroxyl group. []
Compound Description: This compound is a potent 5-hydroxytryptamine 4 (5-HT4) receptor agonist, demonstrating significant gastroprokinetic activity. In conscious dogs, oral administration (1-3 mg/kg) effectively enhanced gastric motility and gastric emptying. []
Relevance: YM-47813 and 4-Bromo-N-cyclohexyl-2-methoxybenzamide belong to the benzamide class of compounds, sharing structural similarities. Both feature a methoxy substituent at the ortho position of the benzamide ring. While 4-Bromo-N-cyclohexyl-2-methoxybenzamide has a bromo substituent at the para position and a cyclohexyl group directly linked to the amide nitrogen, YM-47813 possesses a chloro substituent at the para position and a more complex 2-(1-dimethylamino-1-cyclohexyl)ethyl group attached to the amide. []
Compound Description: Compound 82 displays potent antagonistic activity for both dopamine D2 and serotonin 5-HT3 receptors. It was developed as a potential broad antiemetic agent. []
Relevance: While both Compound 82 and 4-Bromo-N-cyclohexyl-2-methoxybenzamide share the common structural motif of a benzamide with a methoxy group at the ortho position, they differ in the substituents on the benzene ring and the amine moiety. Compound 82 features a chlorine atom at the 5-position, a methylamino group at the 4-position, and a 1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl group attached to the amide nitrogen, contrasting with the bromine, cyclohexyl, and methoxy groups in 4-Bromo-N-cyclohexyl-2-methoxybenzamide. []
Compound Description: These compounds were synthesized from the reaction of 2-bromo-2-nitro-1,3-propanediol with chlorides of aryl/cyclohexyl carbamidophosphoric acids. []
Compound Description: ATC0065 is a potent and orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist. In rodent models, it exhibited anxiolytic and antidepressant-like effects. []
Compound Description: ATC0175 is a potent, orally active melanin-concentrating hormone receptor 1 (MCHR1) antagonist. It demonstrated anxiolytic and antidepressant activity in rodent models and did not affect spontaneous locomotor activity or rotarod performance. []
Compound Description: This compound, C15H18BrN3O2S, has been structurally characterized by X-ray diffraction. Its crystal structure reveals two independent molecules in the asymmetric unit. []
Relevance: While this compound and 4-Bromo-N-cyclohexyl-2-methoxybenzamide both contain a bromo-substituted aromatic ring and a cyclohexyl group, they belong to distinct structural classes. The compound is a benzothiazine derivative with a cyclohexylidenehydrazin-1-ylidene substituent, whereas 4-Bromo-N-cyclohexyl-2-methoxybenzamide is a simple benzamide. []
trans-2-Bromo-1-benzenesulfonamidocyclohexane
Compound Description: This compound is a major product in the reaction of N,N-dibromobenzenesulfonamide with cyclohexene in formamide. []
Glibenclamide Analogues with Modified Lipophilic Side Chains
Compound Description: These are a series of glibenclamide analogues synthesized and evaluated for their hypoglycemic and hypolipidemic activities. The lipophilic 5-chloro-2-methoxy benzamide side chain of glibenclamide was replaced with 4-bromo-3, 5-dimethoxy benzamide and 2, 4-dichloro benzamide. The study found that chloride substitution on the lipophilic side chain could enhance the drug's affinity for the receptor and/or its half-life, leading to more sustained anti-hyperglycemic and antilipidemic effects in diabetic rats. []
Relevance: The glibenclamide analogues, specifically the one with a 4-bromo-3,5-dimethoxy benzamide side chain, are structurally similar to 4-Bromo-N-cyclohexyl-2-methoxybenzamide. Both share a common bromo-methoxy substituted benzamide core. The difference lies in the substituent attached to the amide nitrogen, which is a complex sulfonylurea moiety in the glibenclamide analogues compared to a cyclohexyl group in 4-Bromo-N-cyclohexyl-2-methoxybenzamide. []
Compound Description: Compound 56 is a potent G protein-coupled receptor-35 (GPR35) agonist. It exhibits good drug-like properties based on calculated physicochemical characteristics. []
Relevance: While both Compound 56 and 4-Bromo-N-cyclohexyl-2-methoxybenzamide belong to the benzamide class and possess a bromine substituent on the benzene ring, they differ in the position of the bromine atom and other structural features. Compound 56 has the bromine at the meta position and incorporates a 1H-tetrazol-5-yl group on the same benzene ring, whereas 4-Bromo-N-cyclohexyl-2-methoxybenzamide has the bromine at the para position and lacks the tetrazole moiety. []
Compound Description: Compound 63 demonstrates potent agonistic activity against GPR35 and possesses favorable drug-like properties based on its calculated physicochemical properties. []
5H-Alkyl-2-phenyl-oxazol-4-ones
Compound Description: This class of heterocyclic compounds serves as valuable building blocks for asymmetrically synthesizing alpha-hydroxycarboxylic acid derivatives. They are easily prepared via a microwave-assisted, sodium fluoride-catalyzed cyclization of mono-alpha-haloimides. These, in turn, are accessed by N-acylation of benzamides with alpha-bromo acid halides. []
Relevance: The relevance arises from the shared use of substituted benzamides, including potentially N-cyclohexyl benzamides, as precursors in synthesizing 5H-Alkyl-2-phenyl-oxazol-4-ones. While these oxazolones differ significantly in their core structure from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, they highlight the utility of similar starting materials and chemical transformations in accessing diverse chemical scaffolds. []
Compound Description: Compound 5 is a dihydropyrimidine derivative prepared by the Biginelli condensation method. []
Relevance: While structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, Compound 5 represents a different class of heterocyclic compounds with potential biological activities. This highlights the diversity of chemical structures and biological targets explored in medicinal chemistry research, even when starting from similar building blocks or synthetic methodologies. []
Compound Description: This compound, another dihydropyrimidine derivative, was synthesized using the Biginelli condensation and used as a starting material to generate several N-3 substituted dihydropyrimidines and pyrrolo-pyrimidine derivatives. []
Relevance: Like Compound 5, Compound 1, while structurally different from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, showcases the diversity of heterocyclic compounds with potential biological relevance. The study of these compounds, although structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, contributes to the broader understanding of structure-activity relationships and the exploration of novel chemical entities with potential therapeutic applications. []
Compound Description: This compound serves as the precursor for the radiosynthesis of [11C]ximelagatran, a radiolabeled version of the thrombin inhibitor prodrug ximelagatran. The radiolabeling occurs via palladium-catalyzed [11C]cyanation of this bromide precursor, followed by reaction with hydroxylamine. []
Glibenclamide (L1) and Glimepiride (L2)
Compound Description: Glibenclamide and Glimepiride are both second-generation sulfonylurea drugs prescribed for type 2 diabetes. They stimulate insulin secretion from pancreatic β-cells and have been studied for potential enhanced effects when administered as a mixed ligand complex with zinc. []
Relevance: These sulfonylurea drugs share a structural resemblance to 4-Bromo-N-cyclohexyl-2-methoxybenzamide through their common benzamide core structure. Glibenclamide features a chlorine atom at the para position, while 4-Bromo-N-cyclohexyl-2-methoxybenzamide has a bromine atom at the same position. Both have a substituent at the ortho position, with a methoxy group in 4-Bromo-N-cyclohexyl-2-methoxybenzamide and a different alkoxy group in glibenclamide. The difference lies in the substituent attached to the amide nitrogen, which is a bulky sulfonylurea group in these drugs, while it's a cyclohexyl group in 4-Bromo-N-cyclohexyl-2-methoxybenzamide. []
N-[3-(2-Chlorobenzoyl)-5-ethylthiophen-2-yl]benzamide and Related Arylamides
Compound Description: These are a series of six structurally related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides that have been synthesized and characterized, including their crystal structures. The study focused on their structural properties and intermolecular interactions. []
Compound Description: This compound is a radioiodinated ligand developed for targeting serotonin-5HT2 receptors. It exhibits high affinity (Kd of 0.11 ± 0.01 nM) and selectivity for these receptors in vitro. In vivo studies in rats showed preferential retention in the frontal cortex, a region rich in 5HT2 receptors. []
Compound Description: This series of compounds were synthesized and evaluated for their antibacterial, antifungal, and antiacetylcholinesterase activities. The study aimed to explore their potential therapeutic applications. []
5-Bromo-N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide (Compound 1) and 5-Bromo-N-(2-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (Compound 2)
Compound Description: These compounds are high-affinity ligands for the σ2-receptor. Radiolabeled with 76Br, they were evaluated in vivo and demonstrated uptake in EMT-6 breast tumors in mice. [, ]
Compound Description: This radioiodinated benzamide derivative exhibits significant uptake in B16 melanoma cells in mice, making it a potential candidate for melanoma imaging. Its uptake is likely related to its slow urinary excretion rate and metabolic stability rather than specific receptor-mediated mechanisms. []
Compound Description: This radioiodinated benzamide derivative shows high uptake in B16 melanoma cells in mice, suggesting its potential for melanoma imaging. It displays different sigma(1)-receptor affinity compared to compound 2 despite having similar melanoma uptake. []
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides and N-[4-(2-Pyridyl)thiazol-2-yl]cyclopentanamides
Compound Description: These compounds represent two series of novel heterocyclic compounds developed as potential adenosine receptor antagonists. Structure-activity relationship studies on these compounds revealed valuable insights into receptor-ligand interactions, specifically highlighting the role of the benzamide or cyclopentanamide moiety and the nature of substituents on the thiazole ring. []
Relevance: While structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, the N-[4-(2-Pyridyl)thiazol-2-yl]benzamides highlight the broader relevance of the benzamide moiety in medicinal chemistry and its application in designing molecules targeting diverse receptor families. The comparison between benzamide and cyclopentanamide derivatives underscores the impact of structural modifications on biological activity, a crucial aspect of drug design. []
Compound Description: These compounds constitute a novel class of thiadiazolobenzamide derivatives developed as potent and selective adenosine receptor antagonists. They provide essential insights into the structure-activity relationships of adenosine receptor ligands, particularly regarding the importance of the thiadiazole ring and the nature and position of substituents on the benzamide moiety for receptor affinity and selectivity. []
Relevance: Though structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, these thiadiazolobenzamide derivatives, particularly LUF5437 (with a 4-hydroxybenzamide) and LUF5417 (with a 4-methoxybenzamide), belong to the same broad chemical class—substituted benzamides—as 4-Bromo-N-cyclohexyl-2-methoxybenzamide. This highlights the recurring use of the benzamide scaffold in medicinal chemistry for developing compounds with diverse biological activities. The exploration of various substituents on the benzene ring, as exemplified by LUF5437 and LUF5417, underscores the importance of structure-activity relationship studies in optimizing drug candidates. []
Compound Description: This potent and highly selective adenosine A(1) receptor antagonist emerged from structure-activity relationship studies that involved replacing the 4-substituted benzamide with a trans-4-substituted cyclohexanamide. This modification resulted in enhanced selectivity for the adenosine A(1) receptor. []
Relevance: Despite the significant structural difference from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, VUF5472, with its cyclohexyl ring directly attached to the amide nitrogen, shares a structural element with 4-Bromo-N-cyclohexyl-2-methoxybenzamide. This highlights the impact of even subtle structural changes on receptor selectivity. []
Thiazole and Thiadiazole Urea Analogues
Compound Description: This series of compounds, featuring thiazole or thiadiazole rings linked to a urea moiety, was synthesized and evaluated as potential adenosine receptor antagonists. Structure-activity relationship studies revealed the importance of a region of high electron density between the thia(dia)zole and phenyl/pyridyl rings for potent adenosine receptor binding. []
Relevance: Although structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, these thiazole and thiadiazole urea analogues emphasize the broad exploration of heterocyclic scaffolds and the significance of electronic properties in designing ligands for specific biological targets. []
Imidazo-3-amines and Imidazo-5-bicyclic amines N-acylated Derivatives
Compound Description: These N-acylated imidazoamine derivatives, including those with a cyclohexyl substituent (R1) on the imidazole ring, are described in a patent for their potential use in pharmaceutical compositions. []
Relevance: Within this series of compounds, those containing a cyclohexyl substituent (R1) on the imidazole ring share a structural feature with 4-Bromo-N-cyclohexyl-2-methoxybenzamide, namely, the presence of a cyclohexyl group. This structural commonality, though within a very different core scaffold, highlights the use of cyclohexyl substituents in medicinal chemistry, potentially for their influence on a molecule's lipophilicity or interactions with biological targets. []
N-2-Amino (Substituting OXY or THIO) and Cycloaliphatic Phenylacetamides and Benzamides
Compound Description: This patent describes a series of N-2-amino substituted cycloaliphatic phenylacetamides and benzamides, such as cis and trans-4-Bromo-N-3-methoxy-2-(1-pyrrolidinyl)cyclohexyl-N-methylbenzamides and trans-3,4-Dichloro-N-methyl-N-7-(1-pyrrolidinyl)-1,4-dioxaspiro[4.5]dec-6-yl-benzene-acetamide, and their salts. These compounds are reported to possess analgesic properties with a low risk of abuse in humans and animals. []
Relevance: This series of compounds exhibits a strong structural connection to 4-Bromo-N-cyclohexyl-2-methoxybenzamide. The exemplified compounds, cis and trans-4-Bromo-N-3-methoxy-2-(1-pyrrolidinyl)cyclohexyl-N-methylbenzamides, share the core benzamide structure with 4-Bromo-N-cyclohexyl-2-methoxybenzamide and further possess a bromine substituent on the benzene ring. The key difference lies in the nature of the substituent on the amide nitrogen. While 4-Bromo-N-cyclohexyl-2-methoxybenzamide has a simple cyclohexyl group, these compounds have a more complex cyclohexyl moiety with additional substituents, including pyrrolidinyl and methoxy groups. []
(R,R)-2-[1-(Diphenylphosphanyl)ethyl]ferrocenecarboxylic Acid (1) and Derivatives
Compound Description: This research focuses on the synthesis, coordination chemistry, and catalytic applications of a series of novel phosphanyl-ferrocenecarboxylic acid ligands, including (R,R)-2-[1-(Diphenylphosphanyl)ethyl]ferrocenecarboxylic acid (1) and its derivatives. These compounds feature both planar and central chirality, making them attractive ligands for asymmetric catalysis. []
Relevance: While structurally distinct from 4-Bromo-N-cyclohexyl-2-methoxybenzamide, this research highlights the broader field of organometallic chemistry and the development of chiral ligands for catalytic applications. Although the structures are not directly comparable to 4-Bromo-N-cyclohexyl-2-methoxybenzamide, the study underscores the importance of exploring diverse chemical scaffolds and functionalities for specific applications, such as asymmetric catalysis. []
Herbicides: Atrazine, Dalapon, Glyphosate, Bromacil, Tebuthiuron, and Hexazinone
Compound Description: These herbicides were studied for their effectiveness in controlling various weed species, including smutgrass and live oak, in pasture and rangeland settings. The studies evaluated factors like application rates, timing, and impact on desirable plant species. [, , , , ]
Relevance: These herbicides, while structurally unrelated to 4-Bromo-N-cyclohexyl-2-methoxybenzamide, represent a different aspect of chemical research focused on agricultural applications. The studies highlight the importance of optimizing herbicide use for effective weed control while minimizing adverse effects on desired vegetation and the environment. Although not directly comparable to 4-Bromo-N-cyclohexyl-2-methoxybenzamide, this research exemplifies the breadth of chemical research and its impact on diverse fields. [, , , , ]
Compound Description: This series of compounds introduces a novel dipeptide replacement for use in renin inhibitors. Extensive structure-activity studies identified optimal substitutions for potent inhibition, including benzyl and butyl groups at the C(4) and C(2) positions of the glutaric acid, respectively, and a 4-(1,3-dioxabutyl)piperidine amide at the N-terminus. []
Relevance: While structurally dissimilar to 4-Bromo-N-cyclohexyl-2-methoxybenzamide, this research highlights the importance of designing and optimizing peptidomimetics in drug discovery. The use of a novel dipeptide replacement strategy in this study demonstrates the continuous efforts in medicinal chemistry to develop potent and selective enzyme inhibitors for therapeutic applications. []
Compound Description: This research focuses on the synthesis and evaluation of a series of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides as potential antipsychotic agents. The study found that these compounds are potent inhibitors of [3H]spiperone binding in rat striatal membranes. []
Library of Compounds with a Cycloalkyl/Cycloalkenyl Core and Various Substituents
Compound Description: This patent describes a vast library of compounds designed to target G protein-coupled receptors (GPCRs). These compounds share a common structural motif: a cycloalkyl or cycloalkenyl core (e.g., adamantyl, cyclohexyl) with various substituents, including benzamide or sulfonamide moieties. []
Relevance: The compounds in this library, particularly those featuring a cyclohexyl core and a benzamide or sulfonamide substituent, are structurally related to 4-Bromo-N-cyclohexyl-2-methoxybenzamide. This highlights the significance of cycloalkyl/cycloalkenyl scaffolds, especially cyclohexyl, in medicinal chemistry for targeting GPCRs, a large and diverse family of proteins involved in various physiological processes. The emphasis on generating diverse libraries with varied substituents reflects the common approach in drug discovery to explore a wide chemical space for identifying novel and potent lead compounds. []
Compound Description: Bromopride is a benzamide derivative used as an antiemetic agent. Studies have investigated its pharmacokinetics and absolute bioavailability from different pharmaceutical formulations, including injections, suppositories, drops, and capsules. Results indicated that bromopride's bioavailability is approximately 70% and increases to around 90% after multiple administrations. []
Relevance: Bromopride shares a remarkable structural similarity with 4-Bromo-N-cyclohexyl-2-methoxybenzamide. Both possess the same core structure, a benzamide ring substituted with bromine at the para position and methoxy at the ortho position. The only structural difference lies in the substituent on the amide nitrogen, where bromopride features a 2-(diethylamino)ethyl group, while 4-Bromo-N-cyclohexyl-2-methoxybenzamide has a cyclohexyl group. This close structural resemblance suggests that 4-Bromo-N-cyclohexyl-2-methoxybenzamide might also exhibit biological activities related to its interaction with dopamine receptors, considering the known pharmacological profile of bromopride as a dopamine antagonist. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.